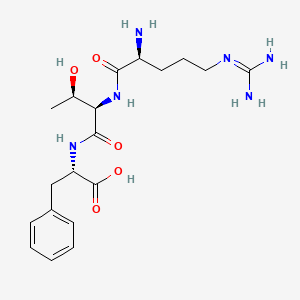

L-Arginyl-D-allo-threonyl-L-phenylalanine

Descripción

Significance of Tripeptides in Contemporary Biochemical Research

Tripeptides, which are molecules composed of three amino acids linked by two peptide bonds, are of considerable interest in modern biochemical research due to their diverse and vital roles in biological systems. nih.gov Their relatively small size allows them to sometimes cross cell membranes more easily than larger proteins, making them effective signaling molecules and potential therapeutic agents. nih.gov

In biological systems, tripeptides function in a wide array of processes, including hormone regulation and cell signaling. nih.gov They can act as standalone bioactive molecules or as building blocks for larger proteins. The specific sequence and structure of a tripeptide determine its function, which can range from acting as an enzyme inhibitor to participating in protein-protein interactions. nih.gov The structural simplicity of tripeptides also makes them attractive subjects for synthetic and medicinal chemistry, where they can be modified to explore structure-activity relationships and develop new therapeutic leads. nih.gov

Stereochemical Considerations and Advanced Nomenclature in Peptide Science

The functionality and specificity of peptides are critically dependent on their stereochemistry—the three-dimensional arrangement of their constituent atoms. Amino acids (with the exception of glycine) are chiral molecules, existing as enantiomers (mirror images) designated as L (levo) or D (dextro) forms. While L-amino acids are predominantly found in ribosomally synthesized proteins, D-amino acids are found in some naturally occurring peptides, often synthesized by non-ribosomal peptide synthetases, and can confer unique properties.

To unambiguously describe these complex three-dimensional structures, peptide science relies on advanced nomenclature systems. The primary sequence is denoted by the standard three-letter or one-letter codes for the amino acids. Stereochemistry at the alpha-carbon of each amino acid is specified using the D/L system. For amino acids with a second chiral center, such as threonine, additional descriptors like "allo" are used to define the relative configuration. The "allo" prefix indicates that the configuration at the beta-carbon is different from that of the more common isomer. Therefore, in L-Arginyl-D-allo-threonyl-L-phenylalanine, the nomenclature precisely defines the specific stereoisomer being investigated.

Detailed Research Findings

Research into this compound has primarily focused on its antifungal activity. A key study synthesized eleven analogues of this natural tripeptide to probe how its structure relates to its function. nih.gov The research explored the concept of the peptide sequence serving as a "carrier" to enhance the delivery of other active molecules. nih.gov

In this study, analogues were created by replacing the central D-allo-threonyl residue with other non-biogenic D-amino acids and amino acid antagonists. nih.gov Two of these synthetic tripeptides, where the central residue was substituted with p-F-DL-phenylalanine and m-F-DL-tyrosine, demonstrated inhibitory activity against the fungal species Aspergillus fumigatus and Aspergillus flavus. nih.gov

Furthermore, the study found that when these amino acid antagonists were incorporated into the tripeptide structure, they were more effective against Candida albicans isolates than the free, unincorporated antagonists. This finding led to the hypothesis that the L-Arginyl-X-L-phenylalanine sequence acts as a carrier, improving the uptake or delivery of the centrally-located antimetabolite into the fungal cell. nih.gov

The table below summarizes the key findings from the analogue study mentioned in the literature.

| Compound/Analogue Structure | Target Fungi | Observed Activity |

| This compound | Not specified in abstract | Naturally occurring peptide with antifungal activity nih.gov |

| L-Arginyl-(p-F-DL-phenylalanine)-L-phenylalanine | Aspergillus fumigatus, Aspergillus flavus | Inhibited fungal growth nih.gov |

| L-Arginyl-(m-F-DL-tyrosine)-L-phenylalanine | Aspergillus fumigatus, Aspergillus flavus | Inhibited fungal growth nih.gov |

| Tripeptide-bound antagonists (general) | Candida albicans | More active than free antagonists, suggesting a carrier function nih.gov |

Structure

3D Structure

Propiedades

Número CAS |

41151-15-9 |

|---|---|

Fórmula molecular |

C19H30N6O5 |

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H30N6O5/c1-11(26)15(25-16(27)13(20)8-5-9-23-19(21)22)17(28)24-14(18(29)30)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15,26H,5,8-10,20H2,1H3,(H,24,28)(H,25,27)(H,29,30)(H4,21,22,23)/t11-,13+,14+,15-/m1/s1 |

Clave InChI |

MOGMYRUNTKYZFB-UQOMUDLDSA-N |

SMILES isomérico |

C[C@H]([C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

SMILES canónico |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |

Origen del producto |

United States |

Synthetic Methodologies for L Arginyl D Allo Threonyl L Phenylalanine and Its Analogues

Established Solid-Phase Peptide Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of peptide synthesis and offers a robust framework for assembling sequences like L-Arginyl-D-allo-threonyl-L-phenylalanine. peptide.comnih.gov The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding Nα-protected amino acids. youtube.com This method simplifies purification by allowing excess reagents and by-products to be washed away after each step. peptide.com

For the synthesis of this compound, the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) strategy is particularly suitable due to its use of a mild base for Nα-deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups. nih.govmasterorganicchemistry.com The synthesis would commence by attaching Fmoc-L-phenylalanine to a suitable resin, such as Rink Amide resin if a C-terminal amide is desired. pacific.edunih.gov The cycle of deprotection and coupling is then repeated for the subsequent amino acids: Fmoc-D-allo-threonine and finally Fmoc-L-arginine. pacific.edu

The incorporation of the D-amino acid, D-allo-threonine, follows the same protocol as for L-amino acids, utilizing the commercially available Fmoc-D-allo-Thr derivative. pacific.edumdpi.com The arginine residue requires its guanidinium (B1211019) side chain to be protected, commonly with a bulky group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to prevent side reactions. acs.org After the full peptide chain is assembled, a final cleavage step, typically using a strong acid cocktail like trifluoroacetic acid (TFA) with scavengers, releases the purified peptide from the resin and removes the side-chain protecting groups. peptide.compacific.edu

Table 1: Generalized Fmoc-SPPS Protocol for this compound

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Resin Preparation | Swelling the resin in a suitable solvent. | DMF, DCM | Prepares the polymer support for reaction. |

| 2. First Amino Acid Loading | Coupling of Fmoc-L-Phe-OH to the resin. | DIC/Oxyma or HBTU/DIEA | Anchors the C-terminal amino acid to the solid support. |

| 3. Fmoc Deprotection | Removal of the Fmoc protecting group from L-Phe. | 20% Piperidine in DMF | Exposes the N-terminal amine for the next coupling step. nih.gov |

| 4. Second Amino Acid Coupling | Coupling of Fmoc-D-allo-Thr(tBu)-OH. | HBTU/DIEA or similar coupling agents | Forms the peptide bond between D-allo-threonine and phenylalanine. |

| 5. Repetitive Cycle | Repetition of deprotection and coupling steps for Fmoc-L-Arg(Pbf)-OH. | 20% Piperidine in DMF; HBTU/DIEA | Elongates the peptide chain sequentially. |

| 6. Final Cleavage | Cleavage of the peptide from the resin and removal of side-chain protecting groups (tBu for Threonine, Pbf for Arginine). | TFA, Water, TIPS | Releases the final tripeptide into solution. pacific.edu |

Solution-Phase Synthetic Approaches for Complex Peptides

Solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), predates SPPS and remains a valuable method, particularly for the large-scale production of shorter or structurally complex peptides. nih.govambiopharm.com Unlike SPPS, all reactions occur in a homogenous solution, which allows for the purification of intermediates at each stage, potentially leading to a final product of very high purity. nih.govfiveable.me

Two primary strategies exist within SPS: stepwise synthesis and fragment condensation. nih.gov

Stepwise Synthesis : This approach involves adding one amino acid at a time to the growing peptide chain, similar to SPPS but in solution. Each intermediate dipeptide, tripeptide, etc., is isolated and purified before the next amino acid is added.

Fragment Condensation : In this strategy, smaller peptide fragments are synthesized separately and then coupled together to form the final, longer peptide. nih.govnih.gov For this compound, one could synthesize the dipeptide Boc-D-allo-Thr-L-Phe-OMe and then couple it with a protected L-arginine derivative after deprotection steps. This can be more efficient and circumvent issues that can arise during the stepwise synthesis of difficult sequences.

A more modern iteration is repetitive solution-phase synthesis (RSPS), which aims to simplify the process by using standardized procedures for coupling and isolation, avoiding the need for extensive purification of intermediates. acs.org SPS is often favored for synthesizing peptides that are difficult to produce on a solid support due to issues like steric hindrance or aggregation. ambiopharm.com

Table 2: Comparison of Solution-Phase Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise Synthesis | Sequential addition of single amino acids in solution. | High control over purity at each step. | Time-consuming and labor-intensive due to intermediate purifications. nih.gov |

| Fragment Condensation | Coupling of pre-synthesized peptide fragments. nih.gov | Increased efficiency for longer peptides; minimizes repetitive coupling failures. | Risk of racemization at the C-terminal residue of the coupling fragment. |

| Repetitive Solution-Phase Synthesis (RSPS) | Uses a repetitive procedure with excess reagents to drive reactions to completion, simplifying isolation. acs.org | Faster than classical SPS; avoids complex purification of intermediates. | Requires careful control of reaction conditions to ensure high purity. |

Chemoenzymatic Synthesis and Biocatalysis for Enantioselective Amino Acid Incorporation

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high stereoselectivity of biological catalysts. nih.gov This approach is particularly powerful for the synthesis of peptides containing non-standard or D-amino acids like D-allo-threonine, as enzymes can offer unparalleled control over chirality. nih.govnih.gov

Nature produces a vast array of peptides with non-standard building blocks through Non-Ribosomal Peptide Synthetases (NRPS). nih.govdurham.ac.uk These large, modular enzyme complexes can incorporate D-amino acids through several mechanisms, including the use of epimerase (E) domains that convert an L-amino acid to its D-enantiomer after it has been loaded onto the synthetase. nih.gov Other NRPS systems feature adenylation (A) or condensation (C) domains that are inherently selective for D-amino acid substrates. nih.gov

Inspired by these natural systems, chemoenzymatic strategies have been developed. A common approach involves the chemical synthesis of a linear peptide precursor, which is then subjected to enzymatic modification. nih.gov For a peptide like this compound, a potential chemoenzymatic route could involve:

Enzymatic synthesis of a chiral building block : Using an engineered enzyme, such as a transaminase or lyase, to produce D-allo-threonine with high enantiopurity. portlandpress.comnih.gov

Chemical peptide assembly : Incorporating the enzymatically produced D-amino acid into the peptide chain using standard chemical synthesis methods (either solid-phase or solution-phase).

Enzymatic ligation : Using ligases to couple peptide fragments, where the enzyme ensures the stereochemical integrity of the ligation site.

This hybrid approach leverages the strengths of both disciplines, using enzymes for the most challenging stereoselective transformations while relying on robust chemical methods for peptide bond formation. nih.gov

Rational Design and Synthesis of Stereoisomeric and Non-Natural Analogues

The rational design of peptide analogues is a powerful strategy to enhance therapeutic properties, such as stability against proteolytic degradation, and to probe structure-activity relationships (SARs). acs.orgnih.gov The presence of a D-amino acid in the target peptide already marks it as non-natural, and this concept can be extended by creating a library of stereoisomeric and non-natural analogues.

A key motivation for designing peptides with D-amino acids is to increase their resistance to proteases, which are typically specific for L-amino acid substrates. nih.gov One sophisticated design strategy is the creation of retro-inverso isomers, where the sequence direction is reversed and the stereochemistry of all amino acid residues is inverted (L to D and D to L). nih.gov The goal is to create a topographical equivalent of the parent peptide that is stable to enzymatic degradation.

More broadly, rational design involves systematically replacing each amino acid in the parent sequence with various natural, non-natural, or stereoisomeric counterparts. portlandpress.comrsc.org For this compound, this could involve:

Stereoisomeric Analogues : Synthesizing versions with L-allo-threonine, D-threonine, or L-threonine to understand the structural and functional importance of the specific stereochemistry at that position.

Non-Natural Phenylalanine Analogues : Replacing L-phenylalanine with derivatives containing substitutions on the phenyl ring (e.g., fluoro-, chloro-, or nitro-phenylalanine) to modify hydrophobicity, aromatic interactions, and electronic properties. portlandpress.com

Backbone Modifications : Utilizing multicomponent reactions, like the Ugi reaction, to rapidly synthesize peptidomimetics with altered backbone structures, providing a method to create diverse compound libraries for screening. nih.gov

These designed analogues are then synthesized, often using the SPPS or solution-phase methods described previously, and evaluated to build a comprehensive understanding of the peptide's SAR. acs.orgnih.gov

Advanced Analytical Techniques for Structural Elucidation and Chirality Assessment

Mass Spectrometry-Based Structural Analysis

Mass spectrometry (MS) is an indispensable tool for the structural analysis of peptides, providing precise information on molecular weight and amino acid sequence. chromatographyonline.com For L-Arginyl-D-allo-threonyl-L-phenylalanine, MS-based techniques are fundamental to confirming its elemental composition and primary structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov For the tripeptide this compound (C₂₀H₃₃N₇O₅), the theoretical monoisotopic mass can be calculated with precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to within parts-per-million (ppm) accuracy, allowing for the confident confirmation of the peptide's molecular formula. chromatographyonline.comnih.gov

This level of precision is crucial for distinguishing the target peptide from other potential impurities or related compounds that may have the same nominal mass but differ in elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₃N₇O₅ |

| Theoretical Monoisotopic Mass | 479.2543 Da |

| Theoretical Average Mass | 479.555 g/mol |

This table presents calculated theoretical values. Experimental values obtained via HRMS would be compared against these to confirm the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Primary Sequence and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to determine the primary amino acid sequence of the peptide. In an MS/MS experiment, the precursor ion corresponding to the protonated peptide (e.g., [M+H]⁺) is selected and subjected to fragmentation through techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). nih.gov The fragmentation typically occurs at the amide bonds of the peptide backbone, generating a series of predictable fragment ions known as b- and y-ions.

The analysis of the resulting fragment ion spectrum allows for the direct reconstruction of the amino acid sequence. For this compound, the detection of specific b- and y-ions would confirm the Arg-allo-Thr-Phe sequence. For instance, the y₁-ion would correspond to the mass of phenylalanine, while the b₂-ion would represent the mass of the L-Arginyl-D-allo-threonyl fragment. The high resolution of modern mass spectrometers ensures that these fragment ions are measured with sufficient accuracy to confirm their identity. nih.gov

Table 2: Predicted MS/MS Fragmentation Ions for this compound ([M+H]⁺)

| Ion Type | Sequence Fragment | Theoretical m/z |

|---|---|---|

| b₁ | Arg | 157.1084 |

| b₂ | Arg-allo-Thr | 258.1561 |

| y₁ | Phe | 166.0863 |

This table shows a simplified prediction of the primary backbone fragment ions used for sequencing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and dynamics of peptides in solution. nih.govacs.org Unlike mass spectrometry, which provides information on connectivity, NMR can reveal the spatial arrangement of atoms, including the peptide's backbone and side-chain conformations. nih.govias.ac.in

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be performed.

¹H NMR: The 1D proton NMR spectrum provides initial information on the chemical environment of all hydrogen atoms in the molecule. researchgate.net Specific resonances for the aromatic protons of phenylalanine, the guanidinium (B1211019) group of arginine, and the α- and β-protons of each residue can be identified. hmdb.cahmdb.cachemicalbook.com

2D NMR (COSY, TOCSY, NOESY):

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify proton spin systems within each amino acid residue, allowing for the assignment of all proton signals to their respective residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for conformational analysis. ias.ac.in It detects through-space correlations between protons that are close to each other (typically <5 Å), providing distance restraints that are used to calculate the three-dimensional structure of the peptide in solution. acs.org This would reveal the relative orientation of the arginine, allo-threonine, and phenylalanine side chains.

The presence of the D-allo-threonine residue introduces a specific stereochemical constraint that significantly influences the peptide's preferred conformation, which can be precisely characterized by NMR. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts for Peptide Residues

| Amino Acid Residue | Proton | Typical Chemical Shift Range (ppm) in D₂O |

|---|---|---|

| Phenylalanine | Aromatic (ring) | 7.2 - 7.4 |

| α-CH | 4.6 - 4.7 | |

| β-CH₂ | 3.1 - 3.3 | |

| Threonine (allo) | α-CH | 3.8 - 4.4 |

| β-CH | 4.3 - 4.4 | |

| γ-CH₃ | 1.2 - 1.3 | |

| Arginine | α-CH | 4.2 - 4.3 |

| β-CH₂ | 1.8 - 2.0 | |

| γ-CH₂ | 1.6 - 1.7 |

Source: Adapted from experimental data for individual amino acids and typical peptide shifts. hmdb.cahmdb.cachemicalbook.comnih.gov Actual shifts will vary based on the peptide's specific conformation and solvent conditions.

Advanced Chromatographic Methods for Enantiomeric Separation and Purity Profiling

Chromatographic techniques are essential for separating the target peptide from impurities and for verifying the stereochemical configuration of its constituent amino acids. chromatographyonline.comthermofisher.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The confirmation of the specific chirality (L-Arginine, D-allo-threonine, L-phenylalanine) is a critical quality attribute. This is typically achieved by hydrolyzing the tripeptide into its individual amino acids, followed by chiral HPLC analysis of the hydrolysate. nih.govchromatographytoday.com

The analytical process involves:

Acid Hydrolysis: The peptide is broken down into its constituent amino acids. To account for any racemization that might occur during this step, hydrolysis is often performed in deuterated acid. nih.govmdpi.com

Chiral Separation: The resulting amino acid mixture is analyzed using a chiral stationary phase (CSP) in an HPLC system. chromatographyonline.comsigmaaldrich.com CSPs, such as those based on teicoplanin or other chiral selectors, can differentiate between enantiomers (L- vs. D-forms) and diastereomers (e.g., threonine vs. allo-threonine). nih.govresearchgate.net

This method allows for the precise quantification of the enantiomeric excess, ensuring that the D- and L- forms are present in the correct configuration and that contamination with other stereoisomers is below acceptable limits. nih.gov

Table 4: Example Chiral HPLC System for Amino Acid Enantiomer Separation

| Parameter | Description |

|---|---|

| Column | Chirobiotic T2 (Teicoplanin-based CSP) |

| Mobile Phase | Methanol/Water/Acetic Acid gradient |

| Detection | UV (after derivatization) or Mass Spectrometry (LC-MS) |

This table outlines a typical system configuration for the chiral separation of amino acids post-hydrolysis. sigmaaldrich.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Amino Acid and Peptide Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.govnih.gov This hyphenated technique is the gold standard for purity profiling and the simultaneous quantification of peptides and their related impurities. chromatographyonline.comthermofisher.comalmacgroup.com

For this compound, an LC-MS method would be used to:

Assess Purity: Separate the main peptide peak from any synthesis-related impurities, such as deletion sequences, incompletely deprotected peptides, or oxidized variants. The high sensitivity of the MS detector allows for the detection and identification of impurities even at very low levels (e.g., <0.1%). waters.com

Confirm Identity: The mass spectrometer provides definitive confirmation of the mass of the main peak and any separated impurities.

Quantify Amino Acids: After hydrolysis, LC-MS can be used for the highly sensitive and accurate quantification of both L- and D-amino acids, often without the need for derivatization required for UV detection. mdpi.comnih.gov This approach is particularly powerful when combined with chiral chromatography. nih.gov

The development of a robust LC-MS method involves optimizing the chromatographic conditions (column type, mobile phase) to achieve the best possible separation of all relevant species. chromatographyonline.com

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Secondary Structure Probing

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the secondary structure and chiral conformation of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov For this compound, CD spectroscopy would provide insights into its solution-state conformation, which is influenced by the specific sequence of L- and D-amino acids.

The presence of the aromatic side chain of L-phenylalanine allows for CD measurements in both the far-UV (190-250 nm) and near-UV (250-350 nm) regions. The far-UV region provides information about the peptide backbone conformation, such as the presence of β-turns, random coils, or other ordered structures. americanpeptidesociety.orgcreative-proteomics.com The near-UV CD spectrum, dominated by the chiral environment of the phenylalanine residue, offers information on the local tertiary structure around the aromatic chromophore. nih.gov

The L-D-L stereochemical arrangement in this compound would likely prevent the formation of standard secondary structures like α-helices or β-sheets, which are typically composed of amino acids of the same chirality. Instead, the peptide is more likely to adopt a specific type of β-turn or a more flexible, random coil-like conformation. The CD spectrum would be a unique signature of this specific conformation. For example, a β-turn often shows a characteristic negative band around 225 nm and a positive band near 205 nm, though the exact positions and intensities depend on the type of turn.

Table 2: Expected Circular Dichroism Spectral Features for this compound

| Spectral Region | Wavelength Range | Expected Structural Information | Illustrative Spectral Features |

| Far-UV | 190 - 250 nm | Peptide backbone conformation (secondary structure) | A negative band near 220 nm and a positive band around 200 nm might suggest a β-turn like structure. A strong negative band below 200 nm would indicate a random coil conformation. |

| Near-UV | 250 - 350 nm | Tertiary structure around the L-phenylalanine residue | Weak, fine-structured bands corresponding to the transitions of the aromatic ring, indicating a specific, constrained local environment. |

This table is illustrative and based on general principles of peptide CD spectroscopy. The actual spectrum would need to be determined experimentally.

By comparing the experimental CD spectrum with reference spectra for known peptide structures, researchers could deduce the predominant solution conformation of this compound. americanpeptidesociety.org Furthermore, changes in the CD spectrum upon variations in solvent, pH, or temperature could provide information about the conformational stability of the tripeptide. researchgate.net

Biochemical Activities and Mechanistic Investigations

Enzymatic Substrate and Inhibitor Dynamics

The enzymatic interactions of L-Arginyl-D-allo-threonyl-L-phenylalanine are complex, involving direct and indirect modulation of enzyme activity. The constituent amino acids, particularly L-phenylalanine, play a crucial role in these dynamics.

Interaction Profiles with Peptidases and Proteases

Specific data on the direct interaction of this compound with a wide range of peptidases and proteases is limited in current literature. However, the presence of the L-phenylalanine residue suggests potential interactions with proteases that have specificity for aromatic amino acids. For instance, the serine protease inhibitor N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) targets chymotrypsin (B1334515) by binding to its active site, highlighting the recognition of phenylalanine by certain proteases. nih.gov The stability and processing of the tripeptide in biological systems would be dependent on its susceptibility to cleavage by various peptidases, which in turn influences its bioavailability and activity.

Allosteric and Active Site Modulation of Enzyme Activity

The L-phenylalanine component of the tripeptide is a known allosteric modulator of several enzymes. wikipedia.org Allosteric regulation involves the binding of a modulator to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. wikipedia.orgnih.gov

L-phenylalanine acts as a feedback inhibitor for key enzymes in the aromatic amino acid biosynthetic pathway. nih.gov For example, arogenate dehydratase (ADT), a rate-limiting enzyme in phenylalanine biosynthesis, is subject to allosteric feedback inhibition by L-phenylalanine. biorxiv.org The binding of phenylalanine to the regulatory ACT domain of ADT promotes a transition to an inactive "tense" state, reducing the accessibility of the active site. biorxiv.org

Similarly, phenylalanine hydroxylase (PheH), the enzyme responsible for converting phenylalanine to tyrosine, is allosterically activated by its own substrate, L-phenylalanine. nih.gov Phenylalanine binds to a regulatory site on PheH, causing a conformational change that activates the enzyme. nih.govresearchgate.net This activation is a critical mechanism for maintaining phenylalanine homeostasis. The ability of various phenylalanine analogs to activate the enzyme corresponds with their capacity to stabilize the regulatory domain dimer. researchgate.net

| Enzyme | Modulator | Effect | Mechanism |

| Arogenate Dehydratase (ADT) | L-Phenylalanine | Inhibition | Allosteric binding to ACT domain, stabilizing inactive state. biorxiv.org |

| Phenylalanine Hydroxylase (PheH) | L-Phenylalanine | Activation | Allosteric binding to regulatory site, inducing activating conformational change. nih.gov |

| 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase | L-Phenylalanine | Inhibition | Feedback inhibition. nih.gov |

| Prephenate Dehydratase | L-Phenylalanine | Inhibition | Feedback inhibition. nih.gov |

Role in Biological Transport and Carrier Function

The structure of this compound suggests a role in biological transport. Studies on analogous tripeptides with the structure L-arginyl-X-L-phenylalanine indicate that the amino acid sequence can function as a carrier. nih.gov This carrier function enhances the delivery and uptake of attached molecules, such as amino acid antagonists, into cells. nih.gov

The L-phenylalanine residue is particularly significant for transport across biological membranes. Large neutral amino acids (LNAAs), including phenylalanine, compete for transport across the blood-brain barrier (BBB) via the L-type amino acid carrier system. nih.gov This competitive transport is a key factor in the pathophysiology of phenylketonuria (PKU), where high plasma phenylalanine levels impair the brain uptake of other essential LNAAs. nih.gov

Molecular Interactions with Cellular Receptors and Amino Acid Transporters

L-phenylalanine, a key component of the tripeptide, interacts with specific cellular receptors and amino acid transporters. It has been shown to act as a positive allosteric modulator of the calcium-sensing receptor (CaSR). nih.gov This interaction enhances the receptor's sensitivity to extracellular calcium, demonstrating functional positive heterotropic cooperativity. nih.gov The binding of L-phenylalanine to a hinge region in the CaSR's extracellular domain is believed to globally enhance the receptor's cooperative activation by calcium. nih.gov

Furthermore, L-phenylalanine utilizes several amino acid transporters for cellular entry. The L-type amino acid transporter 1 (LAT1) is a primary transporter for phenylalanine and is often exploited for drug delivery to tumors and across the blood-brain barrier where it is highly expressed. nih.gov The organic anion transporting polypeptide 3A1 (OATP3A1) has also been identified as a transporter for L-phenylalanine, which may be significant in physiological processes with increased amino acid demand, such as in cancer. nih.gov

| Transporter/Receptor | Ligand Component | Type of Interaction | Significance |

| Calcium-Sensing Receptor (CaSR) | L-Phenylalanine | Positive Allosteric Modulator | Enhances receptor sensitivity to Ca2+. nih.gov |

| L-type Amino Acid Transporter 1 (LAT1) | L-Phenylalanine | Substrate | Mediates transport across cell membranes, including the BBB. nih.govnih.gov |

| Organic Anion Transporting Polypeptide 3A1 (OATP3A1) | L-Phenylalanine | Substrate | Mediates uptake of aromatic amino acids. nih.gov |

Mechanisms of Antimicrobial and Antifungal Activity of this compound and its Derivatives

This compound is a naturally occurring peptide with recognized antifungal activity. nih.gov Synthetic analogues of this tripeptide have demonstrated inhibitory effects against fungi such as Aspergillus fumigatus and Aspergillus flavus. nih.gov

Derivatives and peptides incorporating L-phenylalanine have shown selective antimicrobial properties. For example, the introduction of L-phenylalanine into the antimicrobial peptide protonectin resulted in a derivative with potent activity against Gram-positive bacteria but not Gram-negative bacteria. nih.gov This selectivity is partly attributed to the interaction of the peptide with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, which hinders its access to the cell membrane. nih.gov

Cellular Membrane Disruption and Permeabilization

A primary mechanism underlying the antimicrobial activity of phenylalanine-containing peptides is the disruption of cellular membranes. Research has shown that the amino acid L-phenylalanine itself can increase the permeability of biological membranes. nih.govresearchgate.netcolorado.edu This effect is thought to be a contributing factor to some of the deleterious symptoms associated with the genetic disorder phenylketonuria, where phenylalanine concentrations are high. nih.govresearchgate.net

Time-resolved fluorescence spectroscopy studies have elucidated the partitioning mechanism of L-phenylalanine into model lipid membranes. nih.govresearchgate.net The data suggests that L-phenylalanine embeds within the polar headgroup region of the lipid bilayer. nih.gov This insertion can disrupt the local lipid organization, leading to increased membrane fluidity and permeability. This membrane-destabilizing property is likely a key component of the antimicrobial and antifungal action of this compound and its derivatives, allowing for the leakage of cellular contents and ultimately leading to cell death.

Biochemical Profile of this compound

This article details the biochemical activities of the tripeptide this compound, focusing on its antimicrobial properties and its influence on cellular pathways.

This compound is a naturally occurring tripeptide that has demonstrated notable antifungal activity. Research has focused on its efficacy against various fungal strains, and on the activity of its synthetic analogues.

Detailed Research Findings: Studies have shown that this compound and its analogues possess inhibitory effects against several pathogenic fungi. A key investigation synthesized eleven analogues of this tripeptide to explore its structure-activity relationship. nih.gov In these studies, analogues where the central D-allo-threonine residue was replaced with other amino acid antagonists, such as p-F-DL-phenylalanine or m-F-DL-tyrosine, were found to inhibit the growth of Aspergillus fumigatus and Aspergillus flavus. nih.gov

Furthermore, the research suggests that the tripeptide backbone, specifically the L-arginyl-X-L-phenylalanine sequence, may function as a carrier molecule. nih.gov This carrier function appears to enhance the delivery or uptake of the attached amino acid antagonist. This was observed in tests against isolates of Candida albicans, where the tripeptide-bound antagonists were more active than the free antagonists alone. nih.gov The inclusion of L-phenylalanine in other antimicrobial peptides has also been shown to enhance selective activity against Gram-positive bacteria by interacting with the cell envelope. biorxiv.orgresearchgate.net

Antimicrobial Activity Data

Below is a summary of the observed antimicrobial activities.

The direct influence of the tripeptide this compound on specific intracellular metabolic pathways and signal transduction cascades is not extensively detailed in current scientific literature. The primary focus of existing research has been on its antimicrobial activities.

However, the individual constituent amino acids of the tripeptide are known to play significant roles in cellular metabolism and signaling, which may provide a basis for future investigation into the tripeptide's specific mechanisms.

L-Phenylalanine: This essential amino acid is a precursor for the synthesis of tyrosine and, subsequently, important catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org It can influence key metabolic processes; for instance, studies on human T-cells have identified L-phenylalanine as a metabolic checkpoint that can boost glycolysis while limiting oxidative phosphorylation (OXPHOS). biorxiv.org L-phenylalanine can also act as a signaling molecule by activating or antagonizing various receptors, including G protein-coupled receptors (GPCRs), N-methyl-D-aspartate receptors (NMDARs), and voltage-dependent calcium channels. scholaris.camedchemexpress.com

L-Arginine: This amino acid is a crucial component of the urea (B33335) cycle, where it is converted to L-ornithine and urea. It is also a substrate for nitric oxide synthase (NOS), producing nitric oxide (NO), a critical signaling molecule in vascular and immune systems.

D-amino acids: While the L-isomers of amino acids are the primary building blocks of proteins, D-amino acids also have biological roles. The presence of a D-amino acid, like D-allo-threonine, in a peptide can confer resistance to proteolytic degradation, potentially increasing its stability and bioavailability.

The conjugation of these amino acids into the tripeptide this compound creates a novel chemical entity. Its specific interactions with cellular machinery, including transporters, receptors, and metabolic enzymes, would be distinct from those of its individual components. Further research is required to elucidate the precise intracellular pathways and signaling cascades modulated by this specific tripeptide.

Peptidomimetic Design and Conformational Studies

Rationale for Peptidomimetic Development Based on Tripeptide Scaffolds

Tripeptides are frequently used as the foundational scaffolds in the development of peptidomimetics. The primary rationale is that they often represent the minimal sequence required for biological activity, making them ideal starting points for drug design. longdom.org While many bioactive peptides demonstrate high potency, their application as therapeutic agents is often hindered by very low oral bioavailability (as low as 1%) and rapid degradation in the body. rsc.org Peptidomimetics aim to address these limitations by creating drug-like compounds that retain the bioactivity of the parent peptide but exhibit improved metabolic stability and bioavailability. longdom.org

The process often begins with identifying the crucial amino acids responsible for the biological effect through methods like alanine (B10760859) scanning, where each amino acid in the parent peptide is systematically replaced with alanine. longdom.org Tripeptides are small enough to be studied efficiently using both synthetic chemistry and computational models, allowing researchers to explore how modifications affect their structure and function. tandfonline.comstrath.ac.uknih.gov This makes them versatile building blocks for constructing more complex molecules with superior therapeutic profiles.

Strategies for Enhancing Proteolytic Stability and Bioavailability through Structural Modification

A major challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases, the body's natural protein-digesting enzymes. nih.gov Several chemical strategies are employed to enhance the stability and bioavailability of tripeptide scaffolds.

Key strategies include:

Backbone Modification : Altering the standard amide bonds of the peptide backbone can prevent proteases from recognizing and cleaving the molecule. nih.gov

Cyclization : Connecting the ends of the peptide chain to form a ring (cyclization) creates a more rigid structure. This conformational constraint not only improves stability by shielding cleavage sites but can also enhance binding affinity to the target. nih.govpnas.org Cilengitide, a cyclic pentapeptidomimetic, is an example of a compound designed with this strategy to block specific integrins involved in tumor growth. nih.gov

Peptide Stapling : This technique involves creating a synthetic brace, or "staple," across the peptide's structure, often by linking the side chains of two amino acids. This approach can lock the peptide into a specific conformation, such as a β-sheet, which enhances both its stability and activity. acs.org

Conjugation : Attaching the peptide to larger molecules like polyethylene (B3416737) glycol (PEGylation) or fatty acids can protect it from degradation and slow its clearance from the body, thereby extending its half-life. nih.govpnas.org

Encapsulation : Enclosing peptides within nanoparticle carriers, such as those made from biopolymers, can protect them from the harsh environment of the gastrointestinal tract and promote their absorption. rsc.org

| Strategy | Mechanism | Primary Benefit |

|---|---|---|

| Backbone Modification | Alters or replaces peptide bonds to prevent enzymatic recognition. | Increased resistance to proteolysis. nih.gov |

| Cyclization | Forms a cyclic structure, reducing conformational flexibility and masking cleavage sites. | Enhanced proteolytic stability and potentially higher binding affinity. nih.govpnas.org |

| Peptide Stapling | Introduces a chemical brace to lock the peptide into a bioactive conformation. | Improved stability and target binding. acs.org |

| Conjugation (e.g., PEGylation) | Attaches the peptide to a larger molecule, providing steric hindrance against enzymes. | Extended circulatory half-life and reduced degradation. nih.govpnas.org |

| Encapsulation | Protects the peptide within a carrier system for delivery. | Enhanced bioavailability and protection from gastrointestinal degradation. rsc.org |

Computational Chemistry and Molecular Modeling Approaches for Conformational Analysis and Ligand-Binding Predictions

Computational chemistry and molecular modeling are indispensable tools in the design of peptidomimetics. These methods allow scientists to predict and analyze the three-dimensional structure (conformation) of peptides and simulate their interactions with biological targets, saving significant time and resources compared to purely experimental approaches.

Molecular Dynamics (MD) simulations are a cornerstone of this field. Using force fields like CHARMM or MARTINI, researchers can model the behavior of peptides at an atomic or near-atomic level. nih.govnih.govmdpi.com These simulations can reveal:

Stable Conformations : Predicting the most likely shapes a peptide will adopt in solution. For example, simulations can determine if a sequence like (Phe-Pro-Gly-Val-Gly)5 forms an ordered structure with a type II β-turn. elsevierpure.com

Self-Assembly Processes : Understanding how peptides interact with each other to form larger structures, such as the nanofibers and nanotubes that are relevant for biomaterials. tandfonline.comstrath.ac.uknih.gov

Ligand-Binding Predictions : Simulating how a peptidomimetic will dock with its target receptor, providing insights into the key interactions that determine binding affinity and specificity. nih.gov

More advanced computational strategies employ machine learning and active learning cycles. These methods can build quantitative relationships between a peptide's sequence and its functional properties, allowing for the rapid screening of vast virtual libraries to identify the most promising candidates for synthesis and testing. nih.gov

Future Directions in Academic Research on L Arginyl D Allo Threonyl L Phenylalanine

Exploration of Novel Biological Roles and Undiscovered Mechanisms

While the antifungal activity of L-Arginyl-D-allo-threonyl-L-phenylalanine has been established, the precise mechanisms through which it exerts this effect remain largely unexplored. Future research should be directed towards a multi-faceted investigation of its molecular interactions and the potential for other, as yet undiscovered, biological roles.

Carrier Peptide Hypothesis: Initial studies suggest that this tripeptide may function as a "carrier peptide," enhancing the delivery or uptake of other molecules with antifungal properties. nih.gov This is a critical area for further investigation. Research should aim to:

Identify the specific molecules it may transport.

Elucidate the mechanism of uptake into fungal cells.

Determine if this carrier function is specific to certain fungal species.

Potential Antifungal Mechanisms: Beyond its carrier function, the intrinsic antifungal activity of the peptide itself warrants detailed investigation. Several potential mechanisms, common to other antifungal peptides, should be explored:

Membrane Disruption: A primary mechanism for many antimicrobial peptides is the disruption of the fungal cell membrane. nih.govasm.orgportlandpress.com Future studies could employ techniques such as fluorescent dye leakage assays and electron microscopy to visualize and quantify any membrane-permeabilizing effects. The cationic nature of the arginine residue may play a key role in the initial electrostatic interaction with the negatively charged fungal membrane. asm.org

Inhibition of Fungal Enzymes: The tripeptide could act as an inhibitor of essential fungal enzymes. mdpi.comnih.gov Screening assays against a panel of key fungal enzymes involved in cell wall synthesis, protein synthesis, or metabolic pathways could reveal specific molecular targets.

Intracellular Targets: Research should also consider the possibility of intracellular targets. frontiersin.orgacs.org This could involve interference with nucleic acid or protein synthesis, or the disruption of organelles. frontiersin.orgnih.gov

Immunomodulatory Effects: Some antimicrobial peptides have been shown to modulate the host immune response. frontiersin.orgmdpi.comnih.govnih.gov Investigating whether this compound can stimulate or suppress immune cells could open up new avenues for its application, particularly in the context of fungal infections in immunocompromised individuals.

The exploration of these mechanisms will provide a more complete picture of the tripeptide's antifungal action and may reveal novel targets for antifungal drug development.

Development of Advanced and Sustainable Synthetic Methodologies

The future viability of this compound as a research tool or therapeutic lead will depend on the availability of efficient and environmentally friendly synthetic methods. Current peptide synthesis technologies, while effective, often rely on hazardous reagents and generate significant waste. nih.gov

Green Chemistry Approaches: The principles of green chemistry should be applied to the synthesis of this tripeptide. This includes:

Solvent Selection: Replacing traditional, hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM) with greener alternatives such as water, ethanol, or propylene carbonate. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Exploring methods that reduce energy consumption, such as microwave-assisted peptide synthesis. mdpi.com

Advanced Synthesis Techniques:

Solid-Phase Peptide Synthesis (SPPS): While a well-established technique, SPPS can be optimized for sustainability. nih.gov This includes the use of reusable resins and greener cleavage cocktails.

Liquid-Phase Peptide Synthesis (LPPS): For large-scale production, LPPS may offer advantages in terms of cost and scalability. nih.gov Research into continuous flow LPPS could further enhance its efficiency and sustainability.

Enzymatic Synthesis: The use of enzymes for peptide bond formation offers a highly specific and environmentally benign alternative to chemical methods. portlandpress.commdpi.comfrontiersin.org Future research could focus on identifying or engineering enzymes that can efficiently synthesize this compound. This chemoenzymatic approach would operate under mild conditions and reduce the need for protecting groups, thereby minimizing waste. portlandpress.com

A comparative analysis of these methodologies for the synthesis of this compound is presented in Table 1.

| Synthesis Method | Potential Advantages for this compound Synthesis | Potential Challenges |

| Green Solid-Phase Peptide Synthesis (SPPS) | High purity, well-established methodology, potential for automation. | Generation of significant solvent and reagent waste, use of hazardous chemicals. |

| Green Liquid-Phase Peptide Synthesis (LPPS) | Scalability for large-scale production, potentially lower cost for bulk synthesis. | More complex purification, potential for side reactions. |

| Enzymatic Synthesis | High stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, potentially slower reaction rates. |

Elucidation of Comprehensive Structure-Activity Relationships (SAR) for Functional Optimization

A thorough understanding of the relationship between the structure of this compound and its biological activity is crucial for the design of more potent and selective analogues. Initial studies have already synthesized eleven analogues, providing a foundation for more extensive SAR studies. nih.gov

Systematic Analogue Synthesis and Screening: A comprehensive library of analogues should be synthesized and screened for antifungal activity. Key modifications should include:

Substitution of individual amino acids: Replacing each of the three amino acids with other natural and non-natural amino acids to probe the importance of charge, hydrophobicity, and steric bulk at each position.

Stereochemical modifications: Investigating the effect of altering the stereochemistry of the arginine and phenylalanine residues.

N- and C-terminal modifications: Modifying the termini of the peptide to enhance stability and activity.

The results of these studies will allow for the development of a detailed SAR model, which can guide the rational design of optimized antifungal peptides. Table 2 outlines a proposed initial set of modifications for a comprehensive SAR study.

| Position | Original Amino Acid | Proposed Modifications | Rationale |

| 1 | L-Arginine | L-Lysine, L-Ornithine, L-Citrulline, D-Arginine | To investigate the importance of the positive charge and guanidinium (B1211019) group for activity. |

| 2 | D-allo-Threonine | D-Threonine, D-Serine, D-Valine, D-Alanine | To probe the role of the hydroxyl group and the specific stereochemistry in the central position. |

| 3 | L-Phenylalanine | L-Tyrosine, L-Tryptophan, L-Leucine, D-Phenylalanine | To assess the contribution of the aromatic ring and hydrophobicity to the peptide's function. |

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive, systems-level understanding of the effects of this compound on fungal cells, its study should be integrated with modern omics technologies. These approaches can provide a global view of the cellular response to the peptide, helping to identify its mechanism of action and potential off-target effects.

Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the changes in gene expression in fungal cells upon treatment with the tripeptide. This could reveal the upregulation of stress response pathways or the downregulation of genes involved in essential cellular processes.

Proteomics: Quantitative proteomics can identify changes in the fungal proteome in response to the peptide. This may reveal the direct protein targets of the compound or downstream effects on protein expression and localization.

Metabolomics: Analyzing the fungal metabolome can provide insights into how the tripeptide affects cellular metabolism. This could uncover disruptions in key metabolic pathways that are essential for fungal growth and survival.

The integration of these omics datasets will allow for the construction of detailed models of the tripeptide's mechanism of action, moving beyond a single target to a network-level understanding of its effects. This holistic approach will be invaluable for the future development and optimization of this compound as a potential antifungal agent.

Q & A

Basic: What are the established methods for synthesizing L-Arginyl-D-allo-threonyl-L-phenylalanine, and what challenges arise due to the D-allo-threonine configuration?

Answer:

The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Key steps include:

- Sequential coupling of L-arginine, D-allo-threonine, and L-phenylalanine residues under anhydrous conditions (e.g., DMF or dichloromethane) with coupling agents like HATU/DIPEA .

- Challenges with D-allo-threonine :

- Stereochemical integrity : The D-allo configuration requires strict control of reaction conditions (e.g., low temperature, short coupling times) to prevent epimerization.

- Purification : Reverse-phase HPLC with C18 columns is critical to separate diastereomers, as the D-allo-threonine residue increases structural complexity .

Basic: How can researchers ensure the purity and correct stereochemistry of this compound post-synthesis?

Answer:

- Analytical techniques :

- Validation : Use internal standards (e.g., norleucine) and compare with certified reference materials for amino acid analysis .

Advanced: What experimental strategies are effective in resolving contradictions in bioactivity data across studies?

Answer:

Contradictions may arise from:

- Variability in peptide aggregation : Assess solubility in physiological buffers (e.g., PBS) using dynamic light scattering (DLS) .

- Assay standardization :

- Metadata reporting : Document synthesis conditions (e.g., resin type, coupling efficiency) and analytical parameters (e.g., HPLC gradients) to enable cross-study comparisons .

Advanced: How can the stability of this tripeptide be assessed under physiological conditions, and what methodological considerations are critical?

Answer:

- Stability protocols :

- Critical factors :

- Monitor oxidation of arginine residues using mass spectrometry.

- Assess pH-dependent isomerization of D-allo-threonine via circular dichroism (CD) spectroscopy .

Basic: What are the recommended methods for characterizing the secondary structure of this tripeptide in solution?

Answer:

- Circular dichroism (CD) spectroscopy : Detect β-turn or random coil conformations in the far-UV range (190–250 nm) .

- FTIR spectroscopy : Analyze amide I bands (1600–1700 cm⁻¹) to identify hydrogen-bonding patterns .

- NMR NOE analysis : Use 2D NOESY to confirm proximity between arginine’s guanidino group and phenylalanine’s aromatic ring .

Advanced: What are the optimal conditions for coupling D-allo-threonine in solid-phase synthesis to minimize diastereomer formation?

Answer:

- Coupling optimization :

- Post-synthesis analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.